N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride
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Overview
Description
“N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride” is a chemical compound with the molecular formula C12H23ClN2O . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride” includes a piperidine ring, a cyclohexane ring, and a carboxamide group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride” include its molecular formula (C12H23ClN2O), average mass (246.777 Da), and mono-isotopic mass (246.149887 Da) .
Scientific Research Applications
Role in Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . For instance, Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells . Moreover, Jeong et al. synthesized piperidine-embedded anticancer agents with particularly good activity on androgen-refractory cancer cell lines .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . The piperidine nucleus is a common structure in many antiviral drugs.
Antimalarial Applications
Piperidine derivatives have shown potential as antimalarial agents . The unique structure of piperidine allows it to interact with the biological targets of malaria parasites.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . Their unique chemical structure allows them to inhibit the growth of various types of bacteria and fungi.
Antihypertensive Applications
Piperidine derivatives have been used as antihypertensive agents . They can help control high blood pressure by relaxing blood vessels and reducing the workload on the heart.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation by inhibiting the production of certain chemicals in the body that cause these symptoms.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of mental disorders by affecting certain chemicals in the brain.
Future Directions
The future directions of “N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride” could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
N-piperidin-4-ylcyclohexanecarboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h10-11,13H,1-9H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLSJWDRRZCQLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidine-4-yl)cyclohexanecarboxamide hydrochloride |
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